5-Methylpyrazine-2-carboxamide
Overview
Description
5-Methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O . It is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group .
Synthesis Analysis
The title compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine . The synthesis process involves adding Methyl 5-methyl-2-pyrazinecarboxylate (80.0 g, 0.657 mole) to 600 ml of methanol in a 1 litre round-bottomed flask .Molecular Structure Analysis
The molecular structure of 5-Methylpyrazine-2-carboxamide is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group . In the crystal, molecules are linked via pairs of N—H…O hydrogen bonds forming inversion dimers with an R2 2(8) ring motif .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methylpyrazine-2-carboxamide are not detailed in the search results, it is known that the compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine .Physical And Chemical Properties Analysis
5-Methylpyrazine-2-carboxamide has a molecular weight of 137.14 . It is a solid at room temperature .Scientific Research Applications
5-Methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O . It’s nearly planar, with a dihedral angle of 2.14 (11)° between the pyrazine ring and the mean plane of the carboxamide group [C—C (=O)—N] . In the crystal, molecules are linked via pairs of N—H…O hydrogen bonds forming inversion dimers with an R 22 (8) ring motif .
This compound is used in various scientific fields, particularly in chemistry and material science . It’s often used in research and development laboratories, and it’s typically stored in a dark, dry place at room temperature .
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Chemistry and Material Science
- 5-Methylpyrazine-2-carboxamide is used as an intermediate in the preparation of 2-bromo-5-methylpyrazine . This compound has been used to synthesize 5,50-dimethyl-2,20-bipyrazine derivatives . These derivatives serve as bidentate ligands to coordinate to transition metals .
- The methods of application or experimental procedures involve standard chemical synthesis techniques, which should be carried out by trained professionals following appropriate safety protocols .
- The outcomes of these procedures include the successful synthesis of the desired compounds, which can then be used in further research or applications .
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Pharmaceuticals and Bioactive Molecules
- Nitrogen-containing heterocycles, such as pyrrolopyrazine (which contains pyrrole and pyrazine rings), are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
- Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .
- The methods of application or experimental procedures in this context would typically involve biological assays or tests, which should be carried out by trained professionals following appropriate safety protocols .
- The outcomes of these procedures could include the discovery of new drugs or treatments for various diseases .
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Synthesis of Other Chemical Compounds
- 5-Methylpyrazine-2-carboxamide is used as an intermediate in the preparation of other chemical compounds . For example, it can be used in the synthesis of 2-bromo-5-methylpyrazine .
- The methods of application or experimental procedures involve standard chemical synthesis techniques, which should be carried out by trained professionals following appropriate safety protocols .
- The outcomes of these procedures include the successful synthesis of the desired compounds, which can then be used in further research or applications .
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Anti-Inflammatory Activities
- Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, are known to display a range of pharmacological effects including anti-inflammatory .
- The methods of application or experimental procedures in this context would typically involve biological assays or tests, which should be carried out by trained professionals following appropriate safety protocols .
- The outcomes of these procedures could include the discovery of new drugs or treatments for various diseases .
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Antimicrobial Effects
- Pyrazine derivatives, such as 5-isobutyl-2,3-dimethyl pyrazine, have shown antimicrobial effects .
- The methods of application or experimental procedures in this context would typically involve biological assays or tests, which should be carried out by trained professionals following appropriate safety protocols .
- The outcomes of these procedures could include the discovery of new drugs or treatments for various diseases .
Safety And Hazards
properties
IUPAC Name |
5-methylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBQCUZBVHFPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374999 | |
Record name | 5-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazine-2-carboxamide | |
CAS RN |
5521-57-3 | |
Record name | 5-Methyl-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5521-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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